Cambridge id 6976896

Description

Cambridge ID 6976896 (CAS No. 1046861-20-4) is a boron-containing aromatic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble" .

- Synthetic Accessibility: Score of 2.07, suggesting moderate synthetic complexity .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C . Its structure features a boronic acid group attached to a bromo-chloro-substituted benzene ring, which is critical for its reactivity in Suzuki-Miyaura coupling reactions.

Properties

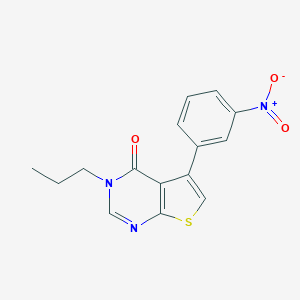

Molecular Formula |

C15H13N3O3S |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

5-(3-nitrophenyl)-3-propylthieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C15H13N3O3S/c1-2-6-17-9-16-14-13(15(17)19)12(8-22-14)10-4-3-5-11(7-10)18(20)21/h3-5,7-9H,2,6H2,1H3 |

InChI Key |

LXQQBZVLEAWDTH-UHFFFAOYSA-N |

SMILES |

CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Machine Learning in Reaction Prediction

Modern machine learning models, such as the Molecular Transformer, have advanced chemical reaction prediction by identifying reaction mechanisms and uncovering dataset biases . For example, quantitative interpretation frameworks attribute predictions to specific reactant features or training data, enabling the identification of "Clever Hans" predictions where models rely on unintended patterns .

Key Insight :

-

Bias Detection : Models may exploit dataset biases, such as overly frequent reaction conditions, rather than chemical reasoning .

-

Evidence Retrieval : Techniques like reaction fingerprinting link predictions to specific training examples, improving model interpretability .

Yield Fingerprints for Mechanistic Analysis

Unsupervised learning methods, such as yield fingerprints, differentiate reaction mechanisms by clustering yield data from substrate- and catalyst-specific experiments . This approach has been validated for elimination reactions and C–H activation mechanisms, correcting outdated mechanistic labels in literature .

Example Data Table :

| Mechanism Type | Yield Fingerprint Clusters | Corrected Labels |

|---|---|---|

| eCMD (C–H activation) | Cluster A | Correct |

| CMD | Cluster B | Correct |

| SEAr | Cluster C | Correct |

| Outdated CMD | Cluster B | Reclassified as SEAr |

Design of Experiments (DoE) for Reaction Optimization

DoE methodologies, such as central composite designs, systematically optimize reaction conditions by analyzing factor interactions. For instance, a flow reaction optimizing pyrrolidine equivalents achieved a 93% yield of an ortho-substituted product under high-temperature conditions .

-

Factors : Temperature (30–70°C), residence time (0.5–3.5 min), pyrrolidine equivalents (2–10).

-

Outcome : Highest yield at 70°C, 3.5 min, and 10 equivalents .

Kinetic Modeling and Mechanistic Insights

Kinetic analysis provides mechanistic understanding by determining rate laws and reaction orders. For example, a nucleophilic substitution reaction revealed an initial slow step forming an azetidinium ion, leading to optimized solvent and base conditions .

Kinetic Parameters :

| Reaction Step | Rate Law | Rate Constant (k) |

|---|---|---|

| Azetidinium ion formation | 0.12 Ms | |

| Product formation | — |

Data Preprocessing for Machine Learning

AutoTemplate, a preprocessing protocol, addresses dataset inconsistencies by generating reaction templates and correcting errors like missing reactants or incorrect atom mappings . This improves model accuracy for yield prediction and retrosynthesis .

Error Correction Example :

-

Original Reaction : Missing catalyst information.

-

AutoTemplate Output : Corrected catalyst (e.g., Pd/C) and atom mappings .

Ontologies for Reaction Mechanisms

OntoKin, an ontology for chemical kinetics, standardizes the representation of reaction mechanisms, including species, phases, and rate laws . It enables cross-domain queries, such as identifying mechanisms involving specific species or comparing rate constants .

Competency Questions Addressed :

Comparison with Similar Compounds

A. Structural and Substituent Effects

- Halogen Position and Number: The position and number of halogens significantly influence LogP and solubility. For example, (6-Bromo-2,3-dichlorophenyl)boronic acid has higher LogP (2.50 vs. 2.15) due to increased lipophilicity from two chlorine atoms, but its solubility decreases (0.15 mg/mL vs. 0.24 mg/mL) .

- Fluorine Substitution: Replacing chlorine with fluorine (as in (4-Bromo-2-fluorophenyl)boronic acid) reduces molecular weight (218.82 vs. 235.27) and LogP (1.80 vs. 2.15), enhancing aqueous solubility (0.35 mg/mL vs. 0.24 mg/mL) .

B. Functional Implications

- Reactivity in Cross-Coupling: Bromine and chlorine substituents enhance electrophilicity, favoring Suzuki-Miyaura reactions. However, steric hindrance from multiple halogens (e.g., 2,3-dichloro substitution) may reduce reaction yields .

- For instance, (6-Bromo-2,3-dichlorophenyl)boronic acid’s lower solubility may restrict its use in aqueous-phase reactions .

Q & A

Q. How should theoretical frameworks be selected to guide research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.